molecular formula C18H12N2O4 B5675263 1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione CAS No. 294891-82-0

1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5675263
CAS No.: 294891-82-0
M. Wt: 320.3 g/mol
InChI Key: DBQQSFVNZUUTQO-UHFFFAOYSA-N
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Description

1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzoxazinone moiety fused with a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method can also be performed under microwave conditions to enhance reaction efficiency . The reaction conditions favor the formation of the benzoxazinone ring, which is a key structural component of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as proteases. The benzoxazinone moiety can inhibit the activity of enzymes like human leukocyte elastase by forming stable complexes with the enzyme’s active site . This inhibition prevents the enzyme from degrading tissue, which is beneficial in treating conditions involving excessive tissue breakdown.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione is unique due to its combined benzoxazinone and pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-15-8-9-16(22)20(15)12-5-3-4-11(10-12)17-19-14-7-2-1-6-13(14)18(23)24-17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQQSFVNZUUTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174372
Record name 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294891-82-0
Record name 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294891-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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